molecular formula C10H9N5S B3058261 4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine CAS No. 886507-69-3

4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine

Cat. No.: B3058261
CAS No.: 886507-69-3
M. Wt: 231.28 g/mol
InChI Key: KDTBTKZFPKWLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a phosphodiesterase 4 (PDE4) inhibitor, which makes it a promising candidate for the treatment of various diseases, including inflammatory and neurological disorders .

Biological Activity

4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by various research findings and case studies.

  • Molecular Formula : C17H15N5S
  • Molecular Weight : 321.4 g/mol
  • CAS Number : 436099-84-2

Antitumor Activity

Research indicates that imidazo[1,2-a]pyridine derivatives, including the thiazole-containing compounds, exhibit significant anticancer properties. A study highlighted that derivatives of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine showed promising results in inhibiting cancer cell proliferation with IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting a strong potential for therapeutic development in oncology .

Phosphodiesterase Inhibition

Recent findings have identified this compound as a novel inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases. The most potent derivative exhibited an IC50 of 0.48 ± 0.02 µM, demonstrating significant metabolic stability and potential for treating conditions like asthma and COPD . The inhibition of PDE4 by these compounds may lead to increased levels of cAMP, thereby mediating anti-inflammatory effects.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown effective antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported at 31.25 µg/mL . This suggests a potential application in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of thiazole and imidazopyridine derivatives is often influenced by their structural components. Key observations include:

  • Substituents on the Imidazopyridine Ring : The presence of electron-donating groups at specific positions enhances activity.
  • Thiazole Moiety : Essential for cytotoxic activity; modifications can significantly affect potency.

Table 1 summarizes the SAR findings related to various derivatives:

Compound StructureActivity TypeIC50 Value (µM)Notes
L19PDE4 Inhibitor0.48 ± 0.02High metabolic stability
Compound 9Antitumor1.61 ± 1.92Effective against multiple cell lines
Compound 10Antibacterial<31.25Effective against Gram-positive bacteria

Case Study: PDE4 Inhibition

In a detailed study focusing on the optimization of PDE4 inhibitors, a series of derivatives based on the core structure of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine were synthesized and tested. The lead compound demonstrated not only potent inhibition but also favorable pharmacokinetic properties, indicating its viability as a candidate for further development in treating chronic inflammatory diseases .

Case Study: Anticancer Potential

A comprehensive evaluation of various thiazole derivatives revealed that modifications to the imidazopyridine scaffold could enhance anticancer activity significantly. Compounds were tested across several cancer cell lines, with results indicating that specific substitutions led to improved efficacy compared to standard chemotherapeutic agents .

Properties

IUPAC Name

4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c1-6-8(7-5-16-9(11)14-7)15-4-2-3-12-10(15)13-6/h2-5H,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTBTKZFPKWLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587963
Record name 4-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886507-69-3
Record name 4-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine
Reactant of Route 2
4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine
Reactant of Route 3
4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine
Reactant of Route 4
4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine
Reactant of Route 5
4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine
Reactant of Route 6
4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.